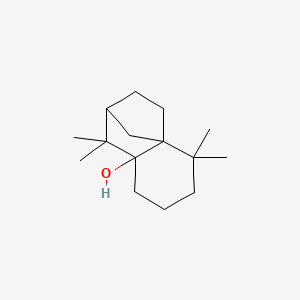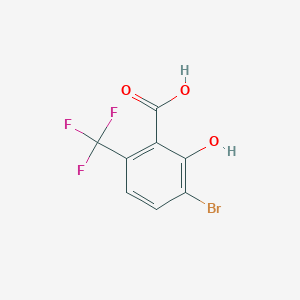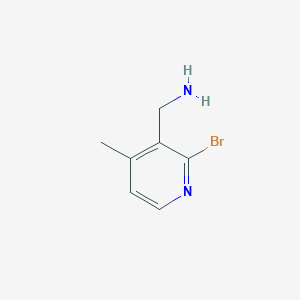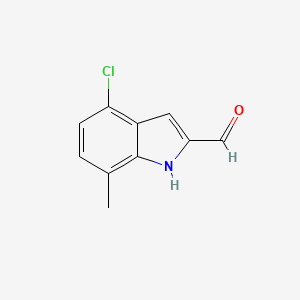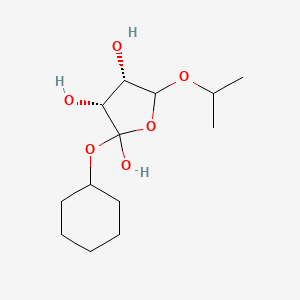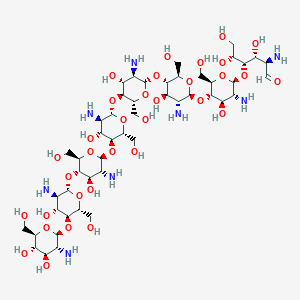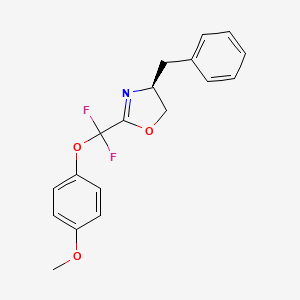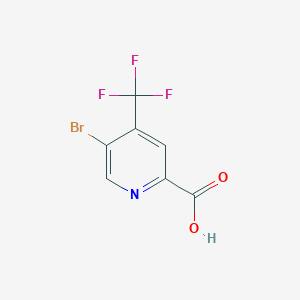![molecular formula C13H17N3OS B12847674 5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxyphenylpropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the triazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Applications De Recherche Scientifique
5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit bacterial topoisomerases, leading to the disruption of DNA replication and cell death .
Comparaison Avec Des Composés Similaires
5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds, such as:
5-Phenyl-1,3,4-oxadiazole-2-thiol: This compound also contains a thiol group and exhibits similar biological activities.
4-Ethyl-5-(3,4,5-trimethoxy-phenyl)-4H-(1,2,4)triazole-3-thiol: This compound has a similar triazole ring structure and is used in similar applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties
Propriétés
Formule moléculaire |
C13H17N3OS |
|---|---|
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
3-[3-(4-methoxyphenyl)propyl]-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H17N3OS/c1-16-12(14-15-13(16)18)5-3-4-10-6-8-11(17-2)9-7-10/h6-9H,3-5H2,1-2H3,(H,15,18) |
Clé InChI |
ZKEKXKRDANCDDC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NNC1=S)CCCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)

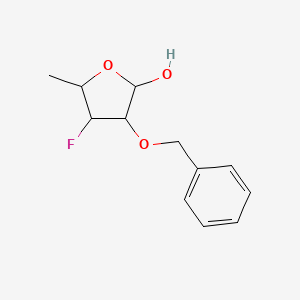

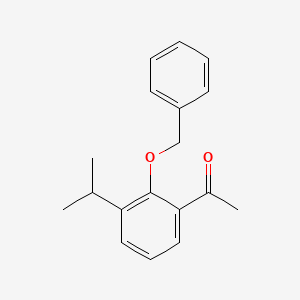
![4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide](/img/structure/B12847635.png)
